molecular formula C6H10ClNO2 B13003112 Methyl 2-(azetidin-3-ylidene)acetate hydrochloride

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride

Cat. No.: B13003112
M. Wt: 163.60 g/mol
InChI Key: NCYVLUNNKUYSMA-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride is a versatile α,β-unsaturated ester building block in organic synthesis and medicinal chemistry. Its primary research value lies in its role as a key intermediate for accessing functionalized azetidine-based amino acids and other heterocyclic compounds through efficient synthetic routes like the aza-Michael addition reaction . The azetidine ring is a significant pharmacophore found in various natural products and synthetic bioactive molecules, exhibiting a range of biological activities including cytotoxic, antibacterial, and antihypertensive effects . This compound serves as a crucial precursor for the synthesis of conformationally restricted amino acid analogues, such as those mimicking GABA or serving as proline analogues, which are valuable for developing novel peptides and potentially biologically active substances . The reactivity of the exocyclic double bond allows for diversification, enabling researchers to create libraries of compounds for drug discovery and the generation of DNA-encoded peptide libraries . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use. Note on Compound Identity: The synthetic route and primary research applications described are based on the closely related compound methyl (N-Boc-azetidin-3-ylidene)acetate , as detailed in the available literature . Specific data on the hydrochloride salt form you specified is more limited in the search results.

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

methyl 2-(azetidin-3-ylidene)acetate;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h2,7H,3-4H2,1H3;1H

InChI Key

NCYVLUNNKUYSMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CNC1.Cl

Origin of Product

United States

Preparation Methods

Table: Reaction Conditions for Key Steps

Step Reagents/Catalysts Conditions Outcome
Cyclization 2-(chloromethyl)oxirane + benzylamine Heating to 80–90°C Formation of azetidine ring
Functionalization TEMPO, N-Boc protection Room temperature to mild heating Oxidation and protection
Wittig Reaction Phosphonium ylide Room temperature Introduction of double bond
Hydrochloride Salt Formation Hydrochloric acid Aqueous or organic solvent at room temp Formation of this compound

Alternative Green Synthesis

A green synthetic route has been explored to minimize environmental impact:

  • Use of Green Reagents :

    • Polar aprotic solvents like DMF or DMSO are employed for reactions under mild conditions.
  • Catalysis :

    • Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) are used in cross-coupling reactions to enhance efficiency and selectivity.
  • Minimizing Waste :

    • By-products are minimized by using recyclable catalysts and solvents.

Challenges in Synthesis

Common Issues:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique azetidine structure allows it to participate in various chemical reactions, making it valuable for creating diverse compounds, particularly in medicinal chemistry and drug development.

Synthetic Routes
The synthesis typically involves several key steps:

  • Preparation of Starting Material : The precursor (N-Boc-azetidin-3-ylidene)acetate is synthesized from (N-Boc)azetidin-3-one using a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
  • Aza-Michael Addition : This precursor undergoes aza-Michael addition with NH-heterocycles to yield functionalized azetidines.
  • Formation of Hydrochloride Salt : The final product is obtained by treating the free base with hydrochloric acid, enhancing its solubility for biological assays.

Biological Applications

Enzyme Inhibition Studies
Research has indicated that this compound exhibits potential as an enzyme inhibitor. It has been studied for its effects on key enzymes involved in neurodegenerative diseases, showcasing its relevance in medicinal chemistry.

Receptor Modulation
The compound acts as a receptor inverse agonist, modulating receptor activity crucial for developing treatments for cognitive disorders. This characteristic makes it a candidate for further pharmacological studies aimed at understanding its therapeutic potential.

Medicinal Chemistry

Pharmaceutical Intermediate
this compound serves as an intermediate in synthesizing pharmaceuticals targeting the central nervous system. Its structural properties make it suitable for developing drugs aimed at treating various neurological conditions .

Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative effects against cancer cell lines, particularly MCF-7 breast cancer cells. The compound induces apoptosis and cell cycle arrest at low concentrations, indicating potential for therapeutic applications in oncology .

Study on Antiproliferative Activity
A study published in MDPI highlighted that this compound demonstrated significant antiproliferative effects on MCF-7 cells. The findings suggested that the compound could induce apoptosis and cell cycle arrest, making it a promising candidate for breast cancer treatment .

Study on Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound, revealing that structurally similar compounds could inhibit enzymes involved in neurodegenerative diseases. This underscores the relevance of this compound in medicinal chemistry research aimed at developing new therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-ylidene)acetate hydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The azetidine ring’s unique structural features may contribute to its biological activities by facilitating interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : this compound (estimated MW ~177.63) aligns with its ethyl analog (MW 177.63) .
  • Solubility : Azetidine hydrochlorides are generally water-soluble, but ester groups (e.g., methyl or ethyl) reduce polarity, requiring organic solvents for dissolution .

Biological Activity

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by its azetidine ring, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₂ClNO₂
  • Molecular Weight : 165.62 g/mol
  • Structure : The compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structure is crucial for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitrogen atom in the azetidine ring can form covalent bonds with electrophilic centers in enzymes, leading to modulation of enzymatic activity. Key mechanisms include:

  • Covalent Bond Formation : This interaction can inhibit or activate enzymes, impacting metabolic pathways.
  • Influence on Gene Expression : The compound has been shown to alter gene expression patterns, affecting cellular responses to stimuli.
  • Cell Signaling Pathways : It influences various signaling pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 μg/mL
Escherichia coli0.03 μg/mL
Streptococcus pneumoniae0.046 μg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For example:

  • In vitro assays demonstrated significant cytotoxicity against human liver cancer cells (HepG2), indicating its potential as an anticancer agent .

Case Studies

  • Antibacterial Efficacy Study :
    • A study evaluated the antibacterial efficacy of this compound against multiple pathogens. Results showed that it was more effective than traditional antibiotics like ampicillin, highlighting its potential as a new therapeutic agent .
  • Cytotoxicity Assessment :
    • Research focused on the cytotoxic effects of the compound on various cancer cell lines revealed that it selectively inhibited cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index .

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